- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells, European Journal of Medicinal Chemistry, 2020, 189,
Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)
90271-86-6 structure
Product Name:5-bromo-1H-indole-3-carbonitrile
CAS-nummer:90271-86-6
MF:C9H5BrN2
MW:221.053400754929
MDL:MFCD04127133
CID:61391
PubChem ID:3623354
Update Time:2025-05-23
5-bromo-1H-indole-3-carbonitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Bromo-3-cyanoindole
- 5-bromo-1H-indole-3-carbonitrile
- Indole-3-carbonitrile,5-bromo- (6CI,7CI)
- 5-Bromo-3-cyano-1H-indole
- 5-Bromoindole-3-carbonitrile
- 1H-Indole-3-carbonitrile, 5-bromo-
- PubChem20277
- KSC494E8N
- 3-CYANO-5-BROMOINDOLE
- ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- 5-Bromoindole-3-lindoleformonitrile
- STK114336
- FCH1317718
- OR60067
- SY057627
- BC004
- 5-Bromo-1H-indole-3-carbonitrile (ACI)
- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)
- DB-011417
- SCHEMBL186728
- J-517018
- CS-W022319
- MFCD04127133
- ALBB-035496
- 90271-86-6
- AC-24843
- AKOS000450265
- DTXSID60394396
- FS-2949
-
- MDL: MFCD04127133
- Inchi: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
- InChI-sleutel: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- LACHT: N#CC1C2C(=CC=C(C=2)Br)NC=1
Berekende eigenschappen
- Exacte massa: 219.96400
- Monoisotopische massa: 219.964
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 220
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 39.6
Experimentele eigenschappen
- Dichtheid: 1.74
- Kookpunt: 405.9℃ at 760 mmHg
- Vlampunt: 199.3°C
- Brekindex: 1.726
- PSA: 39.58000
- LogboekP: 2.80208
5-bromo-1H-indole-3-carbonitrile Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-1H-indole-3-carbonitrile Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A210636-100mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 100mg |
$5.0 | 2024-04-16 | |
| Ambeed | A210636-250mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 250mg |
$6.0 | 2024-04-16 | |
| Ambeed | A210636-1g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 1g |
$10.0 | 2024-04-16 | |
| Ambeed | A210636-5g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 5g |
$32.0 | 2024-04-16 | |
| Ambeed | A210636-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 10g |
$39.0 | 2024-04-16 | |
| Ambeed | A210636-25g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 25g |
$97.0 | 2024-04-16 | |
| Chemenu | CM103230-5g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM103230-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 10g |
$72 | 2024-07-20 | |
| Chemenu | CM103230-25g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 25g |
$163 | 2024-07-20 | |
| Apollo Scientific | OR60067-5g |
5-Bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 5g |
£18.00 | 2025-02-20 |
5-bromo-1H-indole-3-carbonitrile Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
Referentie
- New thiazole nortopsentin analogues inhibit bacterial biofilm formation, Marine Drugs, 2018, 16(8), 274/1-274/15
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C
Referentie
- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides, Green Chemistry, 2018, 20(1), 266-273
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux
Referentie
- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
Referentie
- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitors, European Journal of Medicinal Chemistry, 2019, 167, 200-210
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.2 Solvents: Water ; 30 min, 0 °C
1.2 Solvents: Water ; 30 min, 0 °C
Referentie
- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referentie
- Synthesis of 1H-indole-3-carbonitrile derivatives, Huaxue Shiji, 2008, 30(5), 373-374
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C
Referentie
- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysis, Chemical Communications (Cambridge, 2020, 56(83), 12660-12663
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C
Referentie
- Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium, Chemical Communications (Cambridge, 2014, 50(18), 2315-2317
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C
Referentie
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114
Productiemethode 11
Reactievoorwaarden
1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C
Referentie
- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindoles, Tetrahedron Letters, 2010, 51(25), 3334-3336
5-bromo-1H-indole-3-carbonitrile Raw materials
- 5-Bromo-1H-indole-3-carbaldehyde
- 5-Bromoindole
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Chlorosulfonyl isocyanate
5-bromo-1H-indole-3-carbonitrile Preparation Products
5-bromo-1H-indole-3-carbonitrile Gerelateerde literatuur
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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